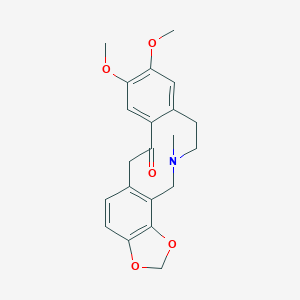
隐品碱
描述
Cryptopine is an opium alkaloid found in plants belonging to the family Papaveraceae, including Argemone mexicana . It is a benzylisoquinoline alkaloid with a complex structure that includes a benzodioxole ring. Cryptopine has been studied for its various pharmacological properties, including its antibacterial activity .
科学研究应用
Chemistry: Cryptopine is used as a starting material for synthesizing other complex alkaloids and derivatives.
Biology: It has shown antibacterial activity, making it a candidate for developing new antibiotics.
Industry: The compound’s unique chemical structure makes it valuable for research and development in the pharmaceutical industry.
安全和危害
Cryptopine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Cryptopine, an opium alkaloid , has been found to act upon various targets within the body. It has demonstrated inhibitory actions on cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds . Additionally, it has shown inhibition of 5-lipoxygenase (5-LOX), an enzyme responsible for leukotriene production, an integral process in inflammation .
Mode of Action
The interaction of Cryptopine with its targets results in the inhibition of these enzymes, thereby reducing the production of pro-inflammatory compounds. This leads to a decrease in inflammation, providing relief in conditions where inflammation is a primary symptom .
Biochemical Pathways
Cryptopine’s action on COX-2 and 5-LOX enzymes affects the biochemical pathways involved in inflammation. By inhibiting these enzymes, Cryptopine disrupts the synthesis of pro-inflammatory compounds, altering the inflammatory response pathway .
Pharmacokinetics
The effects of repeated oral administration of cryptopine have been evaluated in vivo, indicating that it may have bioavailability .
Result of Action
The molecular and cellular effects of Cryptopine’s action primarily involve the reduction of inflammation. By inhibiting key enzymes in the inflammatory response, Cryptopine can potentially alleviate symptoms of conditions characterized by inflammation .
生化分析
Biochemical Properties
Cryptopine interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit DNA synthesis and topoisomerase II . These interactions play a crucial role in its pharmacological effects.
Cellular Effects
Cryptopine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated potential as an anticancer and antimalarial molecule .
Molecular Mechanism
At the molecular level, Cryptopine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to inhibit DNA synthesis and topoisomerase II is a key part of its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions: Cryptopine can be synthesized through several chemical routes. One common method involves the extraction from plant sources, followed by purification. The compound crystallizes from solvents such as benzene, ethanol, petroleum ether, or methyl ethyl ketone . The perchlorate form of cryptopine crystallizes from aqueous methanol with a melting point of 226-228°C .
Industrial Production Methods: Industrial production of cryptopine typically involves the extraction from opium or other plant sources in the Papaveraceae family. The process includes several steps of extraction, purification, and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions: Cryptopine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Cryptopine can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of cryptopine.
相似化合物的比较
Cryptopine is structurally related to other benzylisoquinoline alkaloids such as protopine and allocryptopine . These compounds share similar pharmacological properties but differ in their specific activities and potency. For instance:
Protopine: Known for its smooth muscle relaxant properties and is used in traditional medicine.
Allocryptopine: Exhibits similar cardiac inhibitory effects as cryptopine but is less active in certain respects.
Cryptopine’s uniqueness lies in its specific chemical structure and the range of biological activities it exhibits, making it a compound of significant interest in scientific research.
属性
IUPAC Name |
6,7-dimethoxy-12-methyl-16,18-dioxa-12-azatetracyclo[12.7.0.04,9.015,19]henicosa-1(14),4,6,8,15(19),20-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19(24-2)20(25-3)10-15(14)17(23)8-13-4-5-18-21(16(13)11-22)27-12-26-18/h4-5,9-10H,6-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJSWHIKCNLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C4=C(C=C3)OCO4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197463 | |
| Record name | Cryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-74-6 | |
| Record name | Cryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cryptopine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRYPTOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW13X5YK4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


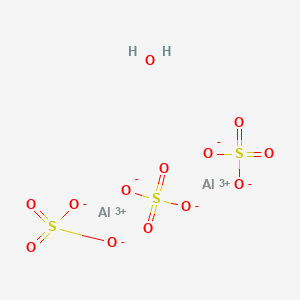
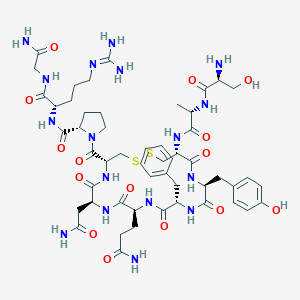
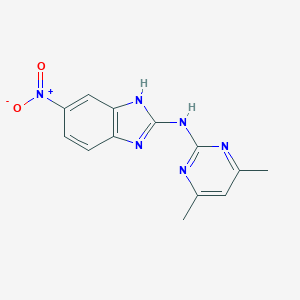
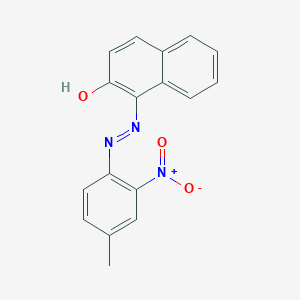
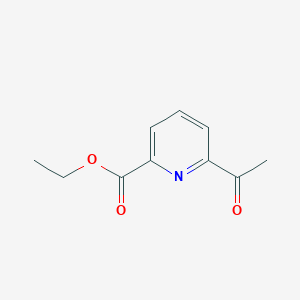
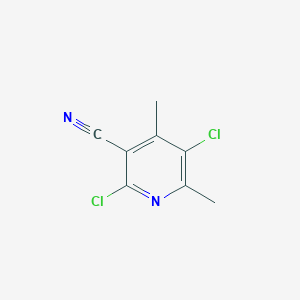
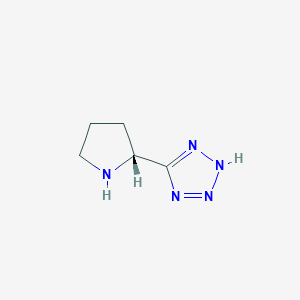
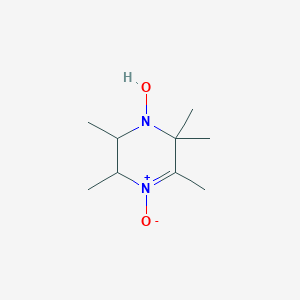
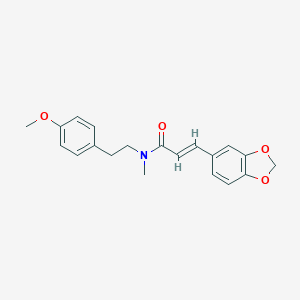
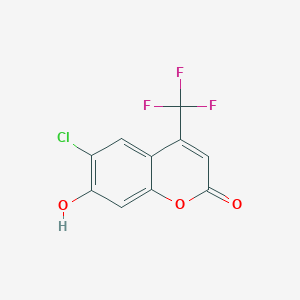
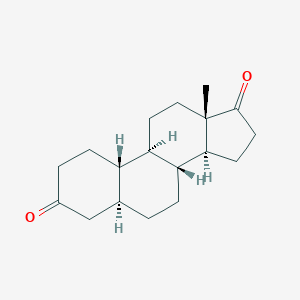
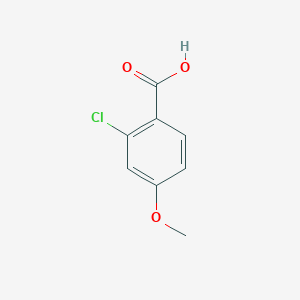
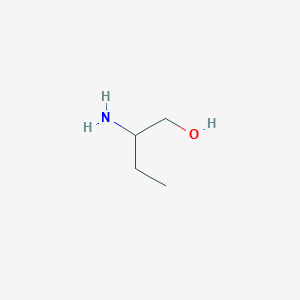
![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)
